4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one
Overview
Description
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features a benzofuran core with a methyl group at the 4-position and a prop-2-en-1-yl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one typically involves the following steps:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors, such as ortho-hydroxyaryl ketones, under acidic or basic conditions.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide in the presence of a base.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, purity, and cost-effectiveness are crucial. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-benzofuran-1(3H)-one: Lacks the methyl and prop-2-en-1-yl groups, resulting in different chemical properties and biological activities.
4-methyl-2-benzofuran-1(3H)-one: Similar but lacks the prop-2-en-1-yl group, affecting its reactivity and applications.
5-prop-2-en-1-yl-2-benzofuran-1(3H)-one: Similar but lacks the methyl group, leading to different chemical behavior.
Uniqueness
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one is unique due to the presence of both the methyl and prop-2-en-1-yl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H12O2 |
---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
4-methyl-5-prop-2-enyl-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C12H12O2/c1-3-4-9-5-6-10-11(8(9)2)7-14-12(10)13/h3,5-6H,1,4,7H2,2H3 |
InChI Key |
XVEJOWYOVVGMDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1COC2=O)CC=C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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